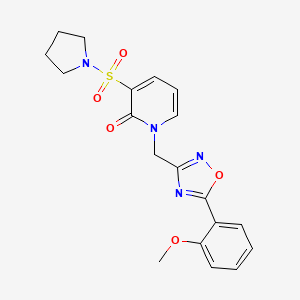

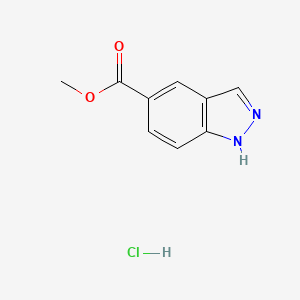

![molecular formula C18H14F3N3OS B3002635 N-(dimethylaminomethylidene)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide CAS No. 478260-64-9](/img/structure/B3002635.png)

N-(dimethylaminomethylidene)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(dimethylaminomethylidene)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide” is a chemical compound that belongs to the family of thieno[2,3-b]pyridines . It is also known as FDI-6 . This compound is a potent and specific inhibitor of FOXM1, a protein that plays a crucial role in cell cycle progression and proliferation . FDI-6 binds to the FOXM1 protein and specifically downregulates FOXM1-activated genes . It has been used in the treatment of anemia patients due to diminished red blood production .

Molecular Structure Analysis

The molecular structure of this compound includes a thieno[2,3-b]pyridine core with a phenylacetamide moiety at position 2, which is disubstituted with F, Cl, Br, or I at position 4, and with electron-withdrawing and electron-donating groups (-CN, -NO2, -CF3, and -CH3) at position 2 .Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-b]pyridine derivatives are diverse and depend on the specific substituents present on the molecule . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives .Physical And Chemical Properties Analysis

The compound is a white to beige flocculent powder . It is soluble in DMSO at a concentration of 10 mg/mL . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications

Heterocyclic Synthesis and Antimicrobial Activity

Research has demonstrated the utility of related thieno[3,2-b]pyridine derivatives in heterocyclic synthesis. These compounds have been synthesized for their potential antimicrobial activities. For instance, Gad-Elkareem, Abdel-fattah, and Elneairy (2011) conducted a study on the synthesis and antimicrobial activity of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives using similar structural frameworks (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Antianaphylactic Activity

Another study by Wagner, Vieweg, Prantz, and Leistner (1993) focused on the synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their alkyl esters, demonstrating antianaphylactic activity. This indicates the potential use of similar thieno[3,2-b]pyridine derivatives in developing treatments for allergic reactions (Wagner, Vieweg, Prantz, & Leistner, 1993).

Development of Antimicrobial Agents

Othman (2013) explored the synthesis and antimicrobial evaluation of new pyridine-2(1H)-thiones, nicotinamides, and thieno[2,3-b]-pyridines containing an antipyrine moiety. This research contributes to understanding the use of thieno[3,2-b]pyridine derivatives in the development of novel antimicrobial agents (Othman, 2013).

Utilization in Heterocyclic Chemistry

Additionally, studies have been conducted to explore the utility of thieno[3,2-b]pyridine derivatives in diverse heterocyclic chemical reactions. For example, Abdel-rahman, Bakhite, and Al-Taifi (2002) investigated the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines, showcasing the versatility of these compounds in heterocyclic chemistry (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Synthesis of Novel Compounds

The synthesis of novel compounds using thieno[3,2-b]pyridine frameworks has been a significant area of study. For instance, Abdel-rahman, Bakhite, Mohamed, and Thabet (2003) focused on creating new pyridothienopyrimidines, pyridothienotriazines, and related fused tetracyclic systems, further demonstrating the compound's potential in advanced chemical syntheses (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2003).

Mechanism of Action

FDI-6, or “N-(dimethylaminomethylidene)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide”, acts by binding to the FOXM1 protein and specifically downregulating FOXM1-activated genes . This action inhibits the function of FOXM1, a protein that plays a crucial role in cell cycle progression and proliferation .

Future Directions

Thieno[2,3-b]pyridine derivatives, including “N-(dimethylaminomethylidene)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide”, are of increasing interest in drug design and medicinal chemistry . They have shown potential in various biological activities, making them promising candidates for future research and development .

properties

IUPAC Name |

N-(dimethylaminomethylidene)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3OS/c1-24(2)10-23-17(25)16-14(11-6-4-3-5-7-11)15-13(26-16)8-12(9-22-15)18(19,20)21/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQVAMHRNGYEFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3002554.png)

![N-(2,4-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3002555.png)

![1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-isopropylurea](/img/structure/B3002556.png)

![(2S,3R)-3-Ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3002557.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B3002558.png)

![2-((3-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3002559.png)

![1-(2-fluorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3002563.png)

![3-[[1-(2-Ethoxyacetyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B3002566.png)